

physical and chemical properties of 8-Methylbenz[a]anthracene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Methylbenz[a]anthracene

Cat. No.: B135035

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **8-Methylbenz[a]anthracene**

Authored by: A Senior Application Scientist Foreword: Understanding the Significance of 8-Methylbenz[a]anthracene

8-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family of compounds. These molecules are of significant interest to the scientific community, particularly in the fields of toxicology, environmental science, and drug development, due to their formation during the incomplete combustion of organic materials and their potential carcinogenic properties.^{[1][2]} A thorough understanding of the physical and chemical properties of **8-Methylbenz[a]anthracene** is paramount for researchers and professionals working with this compound, as these characteristics dictate its environmental fate, metabolic activation, and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of **8-Methylbenz[a]anthracene**, supported by experimental data and methodologies, to empower researchers in their scientific endeavors.

I. Molecular Structure and Identification

The foundational aspect of understanding any chemical compound lies in its structure and unambiguous identification.

Molecular Formula: C₁₉H₁₄[\[3\]](#)[\[4\]](#)

Molecular Weight: 242.32 g/mol [\[3\]](#)

Structure: **8-Methylbenz[a]anthracene** is an angular, ortho-fused polycyclic arene consisting of four fused benzene rings with a methyl group substituted at the 8-position.

Synonyms:

- 5-Methyl-1,2-benzanthracene[\[4\]](#)[\[5\]](#)
- 8-methylbenzo[a]anthracene[\[1\]](#)

Chemical Identifiers:

- CAS Registry Number: 2381-31-9[\[1\]](#)[\[4\]](#)
- InChIKey: IJGWKTGQVIDRLA-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

II. Physicochemical Properties: A Quantitative Overview

The physical properties of **8-Methylbenz[a]anthracene** are critical for its handling, purification, and analysis. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Yellow solid; Plates from benzene-alcohol; needles from benzene-ligroin.[1][5]	PubChem, ECHEMI
Melting Point	156.5 °C	PubChem[1][6]
Boiling Point	272 °C at 3 mm Hg	PubChem[1]
Density	1.231 g/cm³ at 0 °C	PubChem[1]
Solubility	Insoluble in water. Soluble in ethanol, ethyl ether, benzene, and xylene.[1][5]	PubChem, ECHEMI
Vapor Pressure	2.05×10^{-7} mm Hg at 25 °C (estimated)	ECHEMI[5]
Stability	Stable under recommended storage conditions.[1]	PubChem

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry **8-Methylbenz[a]anthracene** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a high-purity sample.

III. Chemical Properties and Reactivity

The chemical behavior of **8-Methylbenz[a]anthracene** is largely dictated by its aromatic ring system and the presence of the methyl group.

Metabolic Activation: The Pathway to Carcinogenicity

Like many PAHs, **8-Methylbenz[a]anthracene** itself is not the ultimate carcinogen. Its toxicity is exerted after metabolic activation by cellular enzymes, primarily the cytochrome P450 system.^[1]

Metabolic Pathway Overview:

[Click to download full resolution via product page](#)

Caption: Metabolic activation of **8-Methylbenz[a]anthracene**.

The metabolism of **8-Methylbenz[a]anthracene** is initiated by cytochrome P450 enzymes, which introduce an epoxide group across one of the double bonds in the aromatic system.^[1] This epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.^[1] Subsequent epoxidation of the dihydrodiol by cytochrome P450 can lead to the formation of a highly reactive diol-epoxide, which is considered the ultimate carcinogenic metabolite.^{[7][8]} This electrophilic species can then form covalent adducts with nucleophilic sites in DNA, leading to mutations and potentially initiating carcinogenesis.^[8]

Studies on the metabolism of **8-Methylbenz[a]anthracene** using rat liver microsomes have identified several trans-dihydrodiol metabolites, including the 3,4-, 5,6-, and 8,9-dihydrodiols.^[1]

Carcinogenicity and Toxicity

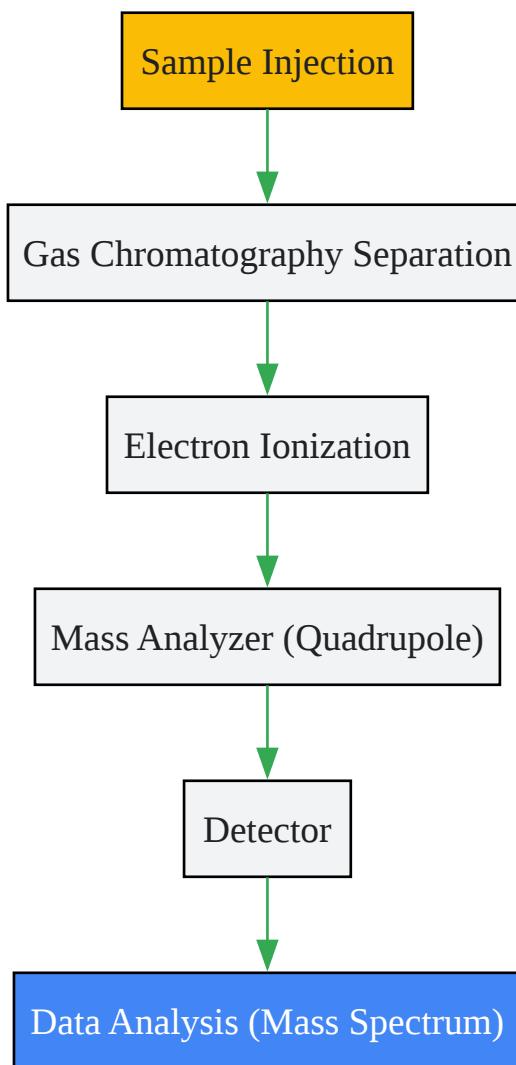
While specific carcinogenicity data for **8-Methylbenz[a]anthracene** is limited, the parent compound, benz[a]anthracene, is reasonably anticipated to be a human carcinogen.^[9] Furthermore, other methylated derivatives, such as 7-methylbenz[a]anthracene, have demonstrated carcinogenic activity in animal studies.^{[10][11][12]} Given the structural

similarities and the known metabolic activation pathways of PAHs, it is prudent to handle **8-Methylbenz[a]anthracene** as a potential carcinogen.

GHS Hazard Classification:

- H302: Harmful if swallowed[1]
- H400: Very toxic to aquatic life[1]
- H410: Very toxic to aquatic life with long lasting effects[1]

IV. Spectroscopic Analysis


Spectroscopic techniques are indispensable for the identification and characterization of **8-Methylbenz[a]anthracene**.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. The NIST Mass Spectrometry Data Center provides reference mass spectra for **8-Methylbenz[a]anthracene**.[1][4]

Experimental Workflow: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like **8-Methylbenz[a]anthracene** in complex mixtures.

[Click to download full resolution via product page](#)

Caption: A typical workflow for GC-MS analysis.

Methodology:

- Sample Preparation: The sample containing **8-Methylbenz[a]anthracene** is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Injection: A small volume of the sample is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (column coating).

- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are bombarded with electrons, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum that can be compared to spectral libraries for identification.

V. Synthesis Strategies

While a detailed, optimized synthesis protocol for **8-Methylbenz[a]anthracene** is beyond the scope of this guide, general synthetic approaches for benz[a]anthracene derivatives can be considered. These often involve multi-step processes starting from simpler aromatic precursors. Common strategies include Friedel-Crafts reactions and Diels-Alder reactions to construct the polycyclic aromatic framework.[13]

VI. Safety and Handling

Given the potential carcinogenicity and toxicity of **8-Methylbenz[a]anthracene**, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
- Eye Protection: Safety glasses or goggles are required.[1]
- Lab Coat: A lab coat should be worn to protect clothing and skin.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
- Avoid contact with skin and eyes.[1]
- Store in a tightly closed container in a dry, well-ventilated place.[5]

Accidental Release Measures:

- In case of a spill, avoid creating dust.[\[1\]](#)
- Use personal protective equipment during cleanup.[\[1\]](#)
- Sweep up the material and place it in a suitable, closed container for disposal.[\[1\]](#)

Conclusion

8-Methylbenz[a]anthracene is a compound of significant scientific interest, and a thorough understanding of its physical and chemical properties is crucial for researchers in various disciplines. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure and physicochemical properties to its metabolic activation, toxicity, and analytical methodologies. By leveraging this information, scientists and drug development professionals can handle and study this compound in a safe and informed manner, ultimately advancing our knowledge of polycyclic aromatic hydrocarbons and their impact on human health and the environment.

References

- **8-methylbenz[a]anthracene** - Stenutz. (URL: [\[1\]](#))
- 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem - NIH. (URL: [\[1\]](#))
- Benz[a]anthracene, 8-methyl- - the NIST WebBook. (URL: [\[1\]](#))
- Data Collection - NCCOS Maps and Products. (URL: [\[1\]](#))
- 2381-31-9(**8-METHYLBENZ[A]ANTHRACENE**) Product Description - ChemicalBook. (URL: [\[1\]](#))
- Benz[a]anthracene, 8-methyl- - SpectraBase. (URL: [\[1\]](#))
- SAFETY D
- The metabolism of 7- and 12-methylbenz[a]-anthracene and their deriv
- SAFETY D
- **8-methylbenz[a]anthracene** (C19H14) - PubChemLite. (URL: [\[1\]](#))
- Buy BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- | 63020-61-1 - Smolecule. (URL: [\[1\]](#))
- BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem. (URL: [\[1\]](#))
- 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem - NIH. (URL: [\[1\]](#))
- 7-Methylbenz(a)anthracene - OEHHA. (URL: [\[1\]](#))
- Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes - PubMed. (URL: [\[1\]](#))

- Metabolic pathway for potential bioactivation of DMBA via CYP1B1 and mEH leading to systemic immunotoxicity.
- Metabolism of 7,12-dimethylbenz[a]anthracene by Cunninghamella elegans - ASM Journals. (URL: [\)](#)
- Provisional Peer Reviewed Toxicity Values Benz[a]anthracene. (URL: [\)](#)
- Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC - NIH. (URL: [\)](#)
- Benz[a]anthracene, 9-methyl- - the NIST WebBook. (URL: [\)](#)
- Buy Benz[a]anthracene,8-methyl- Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI. (URL: [\)](#)
- 10-Methylbenz(a)anthracene | C19H14 | CID 16929 - PubChem. (URL: [\)](#)
- BENZ[A]ANTHRACENE - NOAA - CAMEO Chemicals. (URL: [\)](#)
- Benz[a]anthracene, 7-methyl- - the NIST WebBook. (URL: [\)](#)
- Benz(a)anthracene Standard (1X1 mL)
- 7,12-Dimethylbenz a anthracene = 95 57-97-6 - Sigma-Aldrich. (URL: [\)](#)
- 11-METHYLBENZ[A]ANTHRACENE synthesis - ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of 7- and 12-methylbenz[a]-anthracene and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-methylbenz[a]anthracene [stenutz.eu]
- 4. Benz[a]anthracene, 8-methyl- [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. 2381-31-9 CAS MSDS (8-METHYLBENZ[A]ANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- | 63020-61-1 [smolecule.com]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of 8-Methylbenz[a]anthracene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135035#physical-and-chemical-properties-of-8-methylbenz-a-anthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com